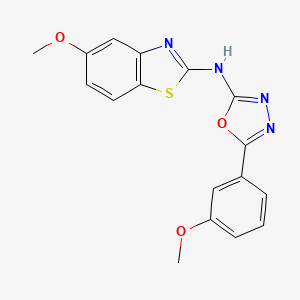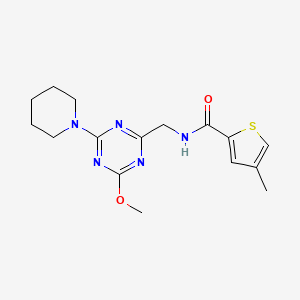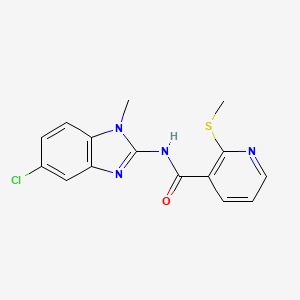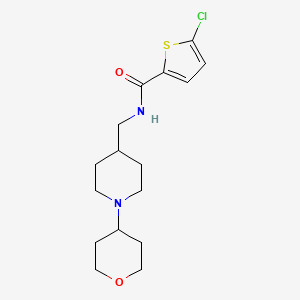![molecular formula C16H13ClN2S B2762675 3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole CAS No. 318238-18-5](/img/structure/B2762675.png)
3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole (also known as CMPP) is a synthetic pyrazole compound that has been widely studied for its potential applications in scientific research. CMPP was first synthesized in 2007 and has since become a popular research tool due to its unique properties. CMPP is a small molecule that is highly soluble in water and has a relatively low molecular weight, making it suitable for a variety of applications. We will also discuss the advantages and limitations of using CMPP for laboratory experiments, as well as potential future directions for research.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Characterization
3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole is a compound of interest in the field of heterocyclic chemistry, where its synthesis and structural characterization play a crucial role in developing pharmacologically active compounds. Research has demonstrated the synthesis of related pyrazole and thiazole derivatives, emphasizing their potential in creating compounds with desired properties, such as high yields and suitable structures for single crystal diffraction studies (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Potential Anti-Cancer Properties
The exploration of pyrazole derivatives for their anti-cancer properties has led to the synthesis of compounds showing promising results in electronic structure, physico-chemical properties, and docking analysis. These studies suggest the potential of pyrazole derivatives as negative responders against human microsomal prostaglandin E synthase 1, indicating their relevance in cancer research (Thomas et al., 2019).
Crystallographic Studies
Crystallographic analysis provides insights into the molecular structure of pyrazole derivatives, revealing the regio-specific synthesis and the importance of conformational differences in understanding the compound's properties. Such studies are vital for the unambiguous determination of molecular structures, which is crucial for the development of new materials and drugs (Kumarasinghe et al., 2009).
Synthesis of Pharmaceutically Important Heteroaromatics
The synthesis of pyrazole-based heteroaromatics from precursors such as methyl phenyl sulfone highlights the compound's significance in pharmaceutical chemistry. These processes demonstrate the compound's versatility as a synthon for creating materials with various applications, including as insectoacaricides, dyes, luminophores, and ligands (Yokoyama, Tsuji, & Imamoto, 1984).
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole nucleus-containing derivatives has shown variable and modest activities against bacteria and fungi. This indicates the potential of 3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole and its derivatives in developing new antimicrobial agents, which is a critical area of study given the increasing resistance to existing antibiotics (B'Bhatt & Sharma, 2017).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-4-(4-methylphenyl)sulfanyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-2-8-14(9-3-11)20-15-10-18-19-16(15)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGWDBREUPPRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)




![6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2762607.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2762612.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2762614.png)